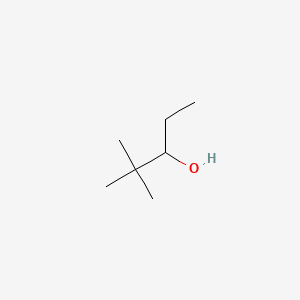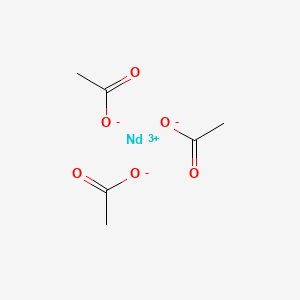
1-Methoxy-2-naphthoic acid
Vue d'ensemble
Description
1-Methoxy-2-naphthoic acid is a chemical compound with the molecular formula C12H10O3 . It is also known by other names such as 1-Methoxy-2-naphthalenecarboxylic acid and 1-Methoxy-2-naphthoesäure .
Synthesis Analysis
This compound can be prepared from 1-methoxynaphthalene . It can also be synthesized by reacting potassium tert-butoxide with 1-methoxynaphthalene and butyllithium in the presence of cyclohexane and tetrahydrofuran .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 1-position with a methoxy group and at the 2-position with a carboxylic acid group .Chemical Reactions Analysis
This compound undergoes reduction in the presence of lithium to afford tetrahydronaphthoic acid .Physical And Chemical Properties Analysis
This compound has an average mass of 202.206 Da and a monoisotopic mass of 202.062988 Da . It has a melting point of 125-129 °C .Applications De Recherche Scientifique
Nucleophilic Aromatic Substitution Reactions
- Substitution Reactions: 1-Methoxy-2-naphthoic acid is involved in nucleophilic aromatic substitution reactions. For example, the substitution of an ortho-fluoro or methoxy group in naphthoic acids, like this compound, can be achieved in good to excellent yields using alkyl/vinyl/aryl organolithium and Grignard reagents without a metal catalyst or the need to protect the carboxyl group (Aissaoui et al., 2012).
Synthesis and Characterization
- Synthesis Processes: Research on the synthesis of naphthoic acid derivatives, which includes compounds like this compound, has been conducted to optimize the conditions for higher yields and purity. This includes the study of the effects of reaction pressure, temperature, and time (Jiang Ting-shun, 2008).
Pharmaceutical and Biochemical Applications
- Pharmaceutical Salt-Forming Acid: In pharmaceuticals, 1-Hydroxy-2-naphthoic acid, closely related to this compound, is used extensively in preparing pharmaceutical co-crystals. The discovery of new polymorphs of these acids can have implications for drug formulation and stability (Qi Zhang et al., 2015).
Chemical Properties and Reactions
- Reduction Processes: The Birch reduction of 2-Methoxy-1-naphthoic acids leads to the formation of 1,4-dihydro compounds. These compounds can be further processed to yield various chemical intermediates (Pk Oommen, 1975).
Luminescence and Photophysics
- Luminescence Characteristics: The luminescence properties of naphthoic acids, including those similar to this compound, are studied for applications in materials science, such as in polymers for their phosphorescence and fluorescence properties (Richa Gahlaut et al., 2013).
- Photophysical Properties: The photophysical and photochemical properties of 1-hydroxy-2-naphthoic acid offer insights into the behavior of similar compounds like this compound under various conditions such as concentration, solvent nature, pH, and temperature (H. Mishra et al., 2005).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that 1-Methoxy-2-naphthoic acid can be synthesized by reacting potassium tert-butoxide with 1-methoxynaphthalene and butyllithium in the presence of cyclohexane and tetrahydrofuran . How this compound interacts with its targets and the resulting changes are still under investigation .
Biochemical Pathways
It is known that this compound can undergo reduction in the presence of lithium to afford tetrahydronaphthoic acid . The downstream effects of this process on other biochemical pathways are still being researched .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of this compound .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .
Analyse Biochimique
Biochemical Properties
1-Methoxy-2-naphthoic acid plays a significant role in biochemical reactions, particularly in the synthesis of various derivatives. It interacts with enzymes such as butyllithium and potassium tert-butoxide during its synthesis from 1-methoxynaphthalene . The nature of these interactions involves the formation of intermediates that lead to the final product. Additionally, this compound can undergo reduction in the presence of lithium to afford tetrahydronaphthoic acid .
Cellular Effects
The effects of this compound on cellular processes are not extensively documented. Its structural similarity to other naphthoic acids suggests potential impacts on cell signaling pathways and gene expression. For instance, naphthoic acids are known to influence cellular metabolism and may interact with specific receptors or enzymes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. The compound’s methoxy and carboxylic acid groups facilitate its interaction with enzymes and proteins, potentially leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is stable under standard storage conditions but may undergo degradation over time, affecting its long-term efficacy in biochemical assays . Studies have shown that it can be synthesized and stored effectively, with minimal degradation observed under controlled conditions .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its synthesis and degradation. The compound interacts with enzymes such as butyllithium and potassium tert-butoxide during its synthesis . These interactions are crucial for the formation of intermediates that lead to the final product. Additionally, the compound’s reduction in the presence of lithium highlights its involvement in metabolic pathways that produce tetrahydronaphthoic acid .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s methoxy and carboxylic acid groups facilitate its interaction with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are essential for understanding the compound’s bioavailability and efficacy in biochemical assays .
Subcellular Localization
This compound’s subcellular localization is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and potential therapeutic applications .
Propriétés
IUPAC Name |
1-methoxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJACRPIWSINFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346009 | |
| Record name | 1-Methoxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883-21-6 | |
| Record name | 1-Methoxy-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Benzo[b]carbazole](/img/structure/B1582823.png)












